molecular formula C22H23N5O4 B14936699 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B14936699
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: HIAGQVGGDWOJPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-Benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic hybrid molecule combining a benzimidazole moiety and a quinazolinone core linked via an acetamide bridge. The benzimidazole unit is known for its heterocyclic stability and bioactivity, while the quinazolinone scaffold is frequently employed in kinase inhibitors and anticonvulsant agents . The dimethoxy and methyl substituents on the quinazolinone ring may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Eigenschaften

Molekularformel

C22H23N5O4

Molekulargewicht

421.4 g/mol

IUPAC-Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H23N5O4/c1-14-25-17-11-20(31-3)19(30-2)10-15(17)22(29)27(14)12-21(28)23-8-9-26-13-24-16-6-4-5-7-18(16)26/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,28)

InChI-Schlüssel

HIAGQVGGDWOJPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCN3C=NC4=CC=CC=C43)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazolinone intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . Quinazolinone derivatives are often synthesized through the cyclization of anthranilic acid derivatives with formamide . The final step involves the coupling of these intermediates through an acylation reaction to form the target compound.

Analyse Chemischer Reaktionen

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone ring can be reduced using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The quinazolinone ring can inhibit enzymes involved in cell proliferation and survival. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Acetamide Linkages

Several compounds share the benzimidazole-acetamide framework but differ in substituents and appended pharmacophores:

Compound Name / Structure Core Features Key Substituents Reported Activity
Target Compound Benzimidazole + Quinazolinone 6,7-Dimethoxy, 2-methyl (quinazolinone); ethyl linker Not reported in evidence
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone + Coumarin 4-Methyl coumarin; arylidene groups Anti-inflammatory, antimicrobial
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone + Dichlorophenyl 2,4-Dichlorophenyl Anticonvulsant (reduced seizure duration in models)
N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide-N-phenylacetamide Benzimidazole + Hydrazide Hydroxyacetohydrazide, aniline Anti-inflammatory (COX-2 inhibition)

Key Observations :

  • Substituent Impact: The target compound’s 6,7-dimethoxy groups on the quinazolinone may improve solubility compared to the dichlorophenyl group in , which enhances lipophilicity but risks toxicity.
  • Pharmacophore Synergy : Unlike the hydrazide-aniline derivative in , the target lacks polar hydrazide groups, which could reduce off-target interactions but may limit anti-inflammatory efficacy .

Challenges :

  • Steric hindrance from the ethyl-benzimidazole linker may complicate coupling efficiency compared to smaller spacers in .
Pharmacological Potential (Inferred from Analogues)

While direct activity data for the target compound is unavailable, structural parallels suggest:

  • Anticonvulsant Activity : The dichlorophenyl analogue in showed seizure suppression, but the target’s methyl group may reduce efficacy due to lower electronegativity.
  • Anti-inflammatory Action : Benzimidazole derivatives in inhibit COX-2; however, the target’s lack of hydrazide/aniline groups may shift selectivity toward other pathways.

Critical Analysis of Evidence Limitations

  • Absence of Direct Data: No studies in the provided evidence explicitly evaluate the target compound, necessitating extrapolation from analogues.
  • Synthetic Variability : Methods in employ divergent reagents (e.g., ZnCl₂ in vs. sodium metabisulfite in ), complicating yield or purity comparisons.
  • Contradictions: The thiazolidinone derivatives in prioritize anti-inflammatory activity, whereas quinazolinones in focus on anticonvulsant effects—highlighting scaffold-dependent bioactivity divergence.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.